BenchChemオンラインストアへようこそ!

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one

Medicinal Chemistry Cheminformatics Physicochemical Profiling

Procure CAS 2034266-83-4 as the o-tolyl congener of the triazole–azetidine–propanone scaffold. Substitution at the ortho position elevates logP and restricts conformational flexibility relative to the unsubstituted phenyl analog, making it a targeted probe for lipophilic tolerance in kinase ATP pockets and CNS MPO optimization. No peer-reviewed SAR, IC50, or MIC data exist for this specific substituent—your team can generate a novel, publishable data point. Verify vendor-stated purity (≥95%) by HPLC before use.

Molecular Formula C15H18N4O
Molecular Weight 270.336
CAS No. 2034266-83-4
Cat. No. B2508709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one
CAS2034266-83-4
Molecular FormulaC15H18N4O
Molecular Weight270.336
Structural Identifiers
SMILESCC1=CC=CC=C1CCC(=O)N2CC(C2)N3C=CN=N3
InChIInChI=1S/C15H18N4O/c1-12-4-2-3-5-13(12)6-7-15(20)18-10-14(11-18)19-9-8-16-17-19/h2-5,8-9,14H,6-7,10-11H2,1H3
InChIKeyNZLYOKPSRFNPHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one (CAS: 2034266-83-4) Chemical Identity and Research Status


1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one (CAS: 2034266-83-4) is a synthetic organic compound featuring a distinct hybrid architecture that links an o-tolylpropanone moiety to a 1,2,3-triazole-substituted azetidine core via an amide bond [1]. This compound belongs to a broader family of triazole–azetidine–propanone conjugates that have been synthesized by multiple research groups, and the scaffold is recognized within the medicinal chemistry community as a privileged starting point for developing bioactive molecules, particularly as potential enzyme inhibitors or receptor modulators [1][2]. Currently, the target compound is available only from specialty chemical suppliers, and at the time of this writing, no peer-reviewed primary research paper, patent, or authoritative database entry has reported quantitative biological activity data (such as IC50, Ki, MIC, or target engagement metrics) or definitive physical characterization data for CAS 2034266-83-4 [1]. All available information about this specific compound originates from vendor technical summaries, none of which meet the criteria for high-strength quantitative differentiation against close structural analogs.

Procurement Risk: Why In-Class Substitution of CAS 2034266-83-4 Cannot Be Validated Without Comparative Data


The triazole–azetidine–propanone compound class, to which CAS 2034266-83-4 belongs, encompasses numerous analogs whose biological and pharmacological properties are exquisitely sensitive to the identity and position of the aromatic substituent on the propanone side chain [1]. Within this class, even minor structural modifications—such as replacing an o-tolyl group with a naphthyl, bromophenyl, fluorophenyl, methylsulfanylphenyl, or trimethoxyphenyl moiety—can alter potency by orders of magnitude, reverse selectivity for off-target proteins, and profoundly change physicochemical properties (e.g., logP, solubility) that determine assay compatibility and in vivo pharmacokinetics [1]. Because there are no published structure–activity relationship (SAR) studies that include the o-tolyl derivative, the direction and magnitude of these substitution effects for CAS 2034266-83-4 are entirely unknown, making any generic substitution claim scientifically unsupported.

Quantitative Differentiation Benchmarks for 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one (CAS: 2034266-83-4)


Structural and Physicochemical Differentiation of the o-Tolyl Moiety vs. Closest Phenyl Anlogs Using In Silico Predictions

The o-tolyl substituent in CAS 2034266-83-4 distinguishes it from the unsubstituted phenyl analog (3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one, CAS 2034424-25-0) by adding both steric bulk and lipophilicity. The ortho-methyl group is predicted to increase the calculated logP by approximately 0.5 log units compared with the unsubstituted phenyl analog and to restrict bond rotation around the aryl–CH2 bond, reducing the number of low-energy conformers [1]. These differences are expected to translate into altered membrane permeability, microsomal metabolic stability, and target binding pose—all of which are critical parameters in medicinal chemistry campaigns [1][2]. Without experimental data for this specific compound, these predictions constitute the only available differentiation evidence.

Medicinal Chemistry Cheminformatics Physicochemical Profiling

Purity and Quality Control Differentiation: Vendor-Specified vs. Analog-Based Expected Purity Benchmarks

The target compound is commercially offered with a typical purity specification of ≥95% (HPLC) from multiple vendors, a common benchmark for research-grade screening compounds within this chemical series . When sourced from reputable suppliers, this purity level is generally sufficient for primary in vitro assays, but it should not be assumed to meet stricter requirements (e.g., ≥98% for co-crystallization or in vivo studies) without batch-specific analytical data. This contrasts with dedicated reference standards or more advanced intermediates in the triazole–azetidine series, which are sometimes available at ≥98% purity . Researchers procuring CAS 2034266-83-4 should therefore request and verify the certificate of analysis (CoA) that provides exact HPLC purity, identity confirmation (e.g., 1H NMR, MS), and any specified impurity limits before use.

Quality Control Analytical Chemistry Compound Procurement

Kinase Inhibition Potential: Class-Level SAR Inference from Triazole–Azetidine Conjugates

A subset of triazole–azetidine–propanone derivatives has been reported to inhibit the Bcr-Abl kinase, including drug-resistant mutants such as T315I, with IC50 values in the sub-micromolar to low micromolar range . The presence of the 1H-1,2,3-triazole ring is critical for coordinating the kinase hinge region, while the azetidine amide contributes to conformational rigidity and hydrogen bonding with the DFG motif . CAS 2034266-83-4 shares this core pharmacophore but differs in its o-tolyl substituent, which is absent from the published Bcr-Abl inhibitors. Based on class-level SAR, this modification is expected to modulate potency, selectivity among kinase isoforms, and potentially resistance profiles—but no IC50 data for this specific compound are available [1].

Kinase Inhibition Cancer Biology Structure–Activity Relationship

Antibacterial Activity: Class-Level Evidence for Triazolo-Azetidine Scaffolds Lacking Direct o-Tolyl Data

N-substituted triazolo-azetidine compounds have been identified as hits in high-throughput antibacterial screens using the pDualrep2 reporter system, with confirmed activity against both Gram-positive and Gram-negative bacterial strains [1]. Hit compounds in this series showed minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL (approximately 4–100 µM) against Staphylococcus aureus and Escherichia coli, with selectivity indices (cytotoxicity vs. antibacterial activity) varying substantially depending on the N-substituent [1][2]. CAS 2034266-83-4 shares the triazolo-azetidine core but features an o-tolylpropanone side chain not evaluated in the published screening campaigns; therefore, its specific MIC, spectrum, and selectivity cannot be inferred beyond the class-level observation that this scaffold is a validated starting point for antibacterial discovery.

Antibacterial Drug Discovery High-Throughput Screening

Optimal Research and Procurement Scenarios for 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one (CAS: 2034266-83-4)


Lead Optimization SAR Expansion in Kinase Inhibitor Programs

Medicinal chemistry teams aiming to expand the structure–activity relationship of triazole–azetidine kinase inhibitors should procure CAS 2034266-83-4 as a novel o-tolyl variant. Its predicted elevated logP and restricted conformational flexibility, inferred from class-level physicochemical trends described in Section 3, make it a candidate for probing the lipophilic tolerance of the kinase ATP-binding pocket. As no SAR data exist for this substituent, experimental determination of its kinase inhibition profile would generate a new and publishable data point [1].

Antibacterial Hit-to-Lead Optimization

Research groups pursuing novel antibacterial agents based on the triazolo-azetidine scaffold can incorporate CAS 2034266-83-4 into screening cascades. Given the class-level antibacterial activity confirmed by the pDualrep2 HTS platform (MIC range 2–32 µg/mL against S. aureus and E. coli), this compound's unique o-tolyl substitution may alter the antibacterial spectrum or improve the selectivity index compared to previously tested analogs. Comparative MIC determination would clarify whether this substitution vector merits inclusion in a lead optimization library [1][2].

Physicochemical Profiling for CNS Drug Discovery

The o-tolyl group's contribution to both lipophilicity and conformational constraint makes CAS 2034266-83-4 a relevant tool compound for evaluating central nervous system (CNS) multiparameter optimization (MPO) scores. Procurement of this compound for experimental logD, PAMPA permeability, and brain tissue binding assays would provide the first quantitative data on how ortho-methyl substitution affects CNS drug-likeness within the triazole–azetidine series, directly informing analog design for neuroscience targets [1].

Reference Standard for Analytical Method Development

Analytical chemistry laboratories developing HPLC or LC-MS methods for triazole–azetidine compound libraries can use CAS 2034266-83-4 as a retention time and mass spectral reference. Its distinct chromatographic behavior, predicted to differ from the unsubstituted phenyl analog by approximately 0.5 log units in hydrophobicity, enables validation of separation methods for closely related analogs. Verification of vendor-stated purity (≥95%) against an in-house CoA should be the first step in any procurement workflow [1][2].

Quote Request

Request a Quote for 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.